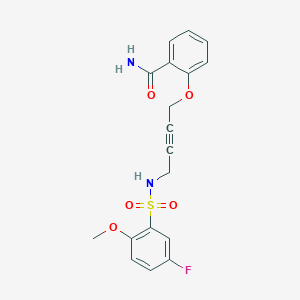

2-((4-(5-Fluoro-2-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide

Description

Properties

IUPAC Name |

2-[4-[(5-fluoro-2-methoxyphenyl)sulfonylamino]but-2-ynoxy]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O5S/c1-25-16-9-8-13(19)12-17(16)27(23,24)21-10-4-5-11-26-15-7-3-2-6-14(15)18(20)22/h2-3,6-9,12,21H,10-11H2,1H3,(H2,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNSXDBMXNHYKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((4-(5-Fluoro-2-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the 5-fluoro-2-methoxyphenylsulfonamide, which is then reacted with but-2-yn-1-ol under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((4-(5-Fluoro-2-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is utilized in various fields of scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-(5-Fluoro-2-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorine atom and methoxy group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound’s closest structural analogues include:

BG13936 (2-({4-[(4-Chlorophenyl)methanesulfonamido]but-2-yn-1-yl}oxy)benzamide): Structural Differences: Replaces the 5-fluoro-2-methoxyphenyl group with a 4-chlorophenylsulfonamide. Impact: The chloro substituent increases lipophilicity (Cl vs. The absence of a methoxy group may alter hydrogen-bonding interactions with biological targets .

Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide) :

- Structural Differences : Features a dichlorophenyl group and ethoxymethoxy substituent instead of the alkyne-linked sulfonamide.

- Impact : The ethoxymethoxy group improves soil mobility in agrochemical applications, while the dichlorophenyl moiety enhances herbicidal activity via auxin mimicry .

Sulfentrazone (N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide): Structural Differences: Incorporates a triazolone ring and difluoromethyl group, absent in the target compound. Impact: The triazolone group confers protoporphyrinogen oxidase (PPO) inhibition, a mechanism critical for its use as a herbicide .

Comparative Data Table

Mechanistic and Functional Insights

- Target Compound vs. BG13936: The 5-fluoro-2-methoxyphenyl group in the target compound may improve target selectivity due to the electron-withdrawing fluorine and hydrogen-bond donor capacity of the methoxy group. In contrast, BG13936’s chloro substituent likely prioritizes hydrophobic interactions .

- Comparison with Etobenzanid/Sulfentrazone: Unlike these herbicides, the target compound lacks the dichlorophenyl or triazolone moieties critical for auxin mimicry or PPO inhibition.

Biological Activity

The compound 2-((4-(5-Fluoro-2-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a sulfonamide group, which is known for its diverse biological activities. The presence of the fluorine atom and methoxy group may enhance its pharmacological properties.

The biological activity of sulfonamides, including this compound, often involves inhibition of specific enzymes or pathways. Sulfonamides are known to inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA), an essential substrate for bacterial growth. This mechanism is crucial in the context of antimicrobial activity.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits bacterial growth through folate synthesis disruption. |

| Anticancer | Potential effects on cancer cell proliferation due to structural similarity to known anticancer agents. |

| Anti-inflammatory | May reduce inflammatory responses via modulation of immune pathways. |

Case Studies and Research Findings

-

Antimicrobial Activity

- A study conducted by Vega-Noverola et al. (1989) demonstrated that sulfonamide derivatives exhibit potent antimicrobial effects against various bacterial strains. The introduction of a fluorine atom in the structure may enhance this activity by increasing lipophilicity and membrane permeability.

-

Anticancer Potential

- Research published in Nature Reviews Cancer highlights that compounds with similar structural motifs have shown promise in inhibiting tumor growth in vitro and in vivo. The ability of benzamide derivatives to interfere with cancer cell signaling pathways suggests that this compound may exhibit similar properties.

-

Anti-inflammatory Effects

- A study by Donnelly et al. (2008) indicated that certain sulfonamide compounds can modulate inflammatory responses by inhibiting key cytokines involved in inflammation. This suggests that this compound could potentially serve as an anti-inflammatory agent.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-((4-(5-Fluoro-2-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide?

Answer:

The synthesis of this compound involves modular assembly of its core components: the 5-fluoro-2-methoxyphenylsulfonamide moiety and the benzamide-linked alkyne-ether scaffold. Key steps include:

- Sulfonamide formation : Reacting 5-fluoro-2-methoxybenzenesulfonyl chloride with a propargylamine intermediate under basic conditions (e.g., triethylamine in DCM) .

- Alkyne-ether coupling : Utilizing a Sonogashira or copper-catalyzed cross-coupling to attach the alkyne group to the benzamide core .

- Purification : Column chromatography or recrystallization to isolate intermediates, followed by LC-MS and NMR for purity validation .

Optimize yields by varying solvents (e.g., THF/water mixtures) and reaction times (3–12 hours) .

Basic: How is structural identity confirmed for this compound and its intermediates?

Answer:

A multi-technique approach is essential:

- NMR spectroscopy : H and C NMR verify substituent positions and connectivity (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonamide NH at δ 8.5–9.0 ppm) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for patent applications (e.g., Loxo Oncology’s intermediate structures) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight within ±2 ppm error .

Advanced: How can computational methods guide the optimization of bioactivity?

Answer:

Integrated computational workflows are key:

- Molecular docking : Predict binding to target proteins (e.g., AMPA receptors or kinases) using software like AutoDock Vina. Prioritize compounds with hydrogen bonds to sulfonamide or benzamide groups .

- QSAR modeling : Correlate substituent effects (e.g., fluoro vs. methoxy groups) with anti-cancer activity using datasets from derivatives .

- ADMET prediction : Tools like SwissADME assess metabolic stability (e.g., methoxy groups may reduce CYP450 metabolism) .

Validate predictions with in vitro assays (e.g., enzyme inhibition IC measurements) .

Advanced: How to resolve discrepancies in biological activity across assay conditions?

Answer:

Contradictory data often arise from assay variability. Mitigate via:

- Assay standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., furosemide for sulfonamide comparisons) .

- Orthogonal validation : Confirm cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) .

- Buffer optimization : Adjust pH (6.5–7.5) and ionic strength to stabilize sulfonamide-protein interactions .

Report conditions in detail (e.g., serum-free vs. serum-containing media) to enable cross-study comparisons .

Advanced: What strategies elucidate the compound’s mechanism of action at the molecular level?

Answer:

Mechanistic studies require multi-disciplinary approaches:

- Surface plasmon resonance (SPR) : Quantify binding kinetics (k/k) to purified targets (e.g., carbonic anhydrase isoforms) .

- Fluorescence polarization : Measure displacement of labeled probes in competitive assays .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C suggests suitability for long-term storage) .

- Metabolite profiling : Use LC-MS/MS to identify hydrolyzed products (e.g., cleavage of the alkyne-ether bond) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

Focus on substituent variation and functional group impacts:

- Core modifications : Replace the benzamide with thiadiazole or pyrazole rings to alter electron density .

- Substituent scanning : Test halogen (Cl, Br) or electron-withdrawing groups (CF) at the 5-fluoro position .

- Bioisosteric replacement : Swap the sulfonamide with phosphonamide or urea groups to modulate solubility .

Use in silico screening (e.g., Schrödinger’s Glide) to prioritize candidates before synthesis .

Advanced: What analytical methods address contradictions in physicochemical data?

Answer:

Conflicting solubility or stability data require rigorous characterization:

- Differential scanning calorimetry (DSC) : Detect polymorphic forms (endothermic peaks at 150–180°C indicate crystalline transitions) .

- HPLC-MS stability studies : Incubate in simulated gastric fluid (pH 2) to assess hydrolytic degradation .

- LogP determination : Compare shake-flask and computational methods (e.g., XLogP3) to resolve hydrophobicity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.